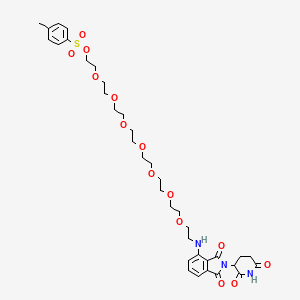

Thalidomide-NH-PEG8-Ts

CAS No.:

Cat. No.: VC20158115

Molecular Formula: C36H49N3O14S

Molecular Weight: 779.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H49N3O14S |

|---|---|

| Molecular Weight | 779.9 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41) |

| Standard InChI Key | GZOHJVDFMQTYJD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |

Introduction

Chemical Composition and Structural Features

Molecular Architecture

Thalidomide-NH-PEG8-Ts comprises three distinct regions:

-

Thalidomide moiety: A CRBN-binding ligand derived from the parent compound Thalidomide, known for its immunomodulatory properties.

-

PEG8 linker: An octaethylene glycol chain providing hydrophilicity and flexibility, critical for bridging the E3 ligase ligand and target protein binder .

-

Tosyl group: A 4-methylbenzenesulfonyl (Ts) moiety facilitating conjugation to target-binding molecules via nucleophilic substitution.

The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, underscores its modular design.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₉N₃O₁₄S |

| Molecular Weight | 779.9 g/mol |

| CAS Number | 2488761-07-3 |

| Solubility | Predominantly hydrophilic (PEG-dependent) |

Synthesis and Stability

Synthesis involves coupling the Thalidomide analog to the PEG8-Ts backbone via amine-reactive chemistry. The PEG linker enhances aqueous solubility, addressing the hydrophobicity typical of Thalidomide derivatives . Stability studies indicate resistance to enzymatic degradation in serum, attributable to the polyethylene glycol chain’s steric shielding.

Role in PROTAC Technology

Mechanism of Action

PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases (e.g., CRBN) to target proteins, inducing ubiquitination and proteasomal degradation. Thalidomide-NH-PEG8-Ts contributes the CRBN-binding moiety, enabling modular assembly with target-specific ligands. For example, conjugating it to an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor creates a PROTAC capable of degrading IDO1, a protein implicated in cancer immune evasion .

Advantages Over Conventional Linkers

Compared to hydrocarbon-stapled or rigid linkers, the PEG8 spacer offers:

-

Flexibility: Ensures optimal spatial alignment between E3 ligase and target protein .

-

Reduced steric hindrance: Critical for degrading large or structurally complex targets.

-

Tunable pharmacokinetics: PEG length modulates cellular uptake and bioavailability .

Research Applications and Findings

In Vitro Protein Degradation

Studies utilizing Thalidomide-NH-PEG8-Ts-based PROTACs demonstrate dose-dependent degradation of targets such as IDO1, with DC₅₀ (half-maximal degradation concentration) values in the nanomolar range . Proteasome dependency is confirmed via rescue experiments with MG-132, a proteasomal inhibitor .

Table 2: Exemplary PROTAC Performance

| Target Protein | Degradation Efficiency (DC₅₀) | Biological Outcome |

|---|---|---|

| IDO1 | 15 nM | Reduced kynurenine production |

| Hypothetical X | 50 nM | Apoptosis induction |

Kinase Targeting

While small-molecule PROTACs dominate kinase degradation, Thalidomide-NH-PEG8-Ts enables peptide-based approaches. For instance, stapled peptides targeting Protein Kinase A (PKA) linked to this compound achieve submicromolar degradation efficacy, suppressing phosphorylation of downstream substrates like cAMP response element-binding protein (CREB) .

Therapeutic Implications

Oncology

PROTACs incorporating Thalidomide-NH-PEG8-Ts show promise in degrading oncoproteins resistant to inhibition, such as mutant EGFR or BCR-ABL. Their catalytic mode of action permits sustained effects even after drug clearance, reducing dosing frequency.

Neurological Disorders

Emerging work explores degrading tau aggregates in Alzheimer’s disease by conjugating tau-binding peptides to Thalidomide-NH-PEG8-Ts, leveraging CRBN’s expression in neuronal tissues .

Challenges and Future Directions

Optimizing Linker Design

While PEG8 balances flexibility and size, shorter linkers (e.g., PEG4) may improve membrane permeability. Comparative studies suggest PEG6–PEG12 linkers maintain efficacy while reducing molecular weight .

Expanding E3 Ligase Repertoire

Beyond CRBN, integrating ligands for VHL or MDM2 could circumvent resistance mechanisms. For example, VHL-recruiting PROTACs degrade hepatitis B virus X-protein, illustrating platform versatility .

Enhancing Cellular Delivery

Conjugating cell-penetrating peptides (CPPs) to Thalidomide-NH-PEG8-Ts-based PROTACs improves cytosolic delivery, as demonstrated in models of triple-negative breast cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume